![molecular formula C12H13NO2 B14417324 {[4-(Dimethylamino)phenyl]methylidene}propanedial CAS No. 82700-51-4](/img/structure/B14417324.png)
{[4-(Dimethylamino)phenyl]methylidene}propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Dimethylamino)phenyl]methylidene}propanedial is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanedial moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Dimethylamino)phenyl]methylidene}propanedial typically involves the condensation of 4-(dimethylamino)benzaldehyde with malonic acid or its derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[4-(Dimethylamino)phenyl]methylidene}propanedial can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the propanedial moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[4-(Dimethylamino)phenyl]methylidene}propanedial is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to understand its efficacy and safety in various medical applications.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of {[4-(Dimethylamino)phenyl]methylidene}propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: This compound shares a similar structural motif but differs in its functional groups and reactivity.
N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline: Another related compound with variations in the substituents attached to the aromatic ring.
Uniqueness
The uniqueness of {[4-(Dimethylamino)phenyl]methylidene}propanedial lies in its specific combination of functional groups, which confer distinct reactivity and properties
Propiedades
Número CAS |
82700-51-4 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-[[4-(dimethylamino)phenyl]methylidene]propanedial |
InChI |
InChI=1S/C12H13NO2/c1-13(2)12-5-3-10(4-6-12)7-11(8-14)9-15/h3-9H,1-2H3 |
Clave InChI |
JYFUUOGYXHZHBO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


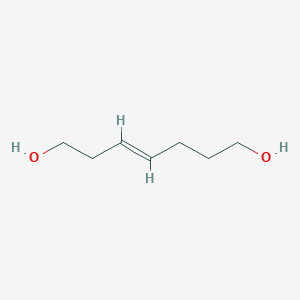
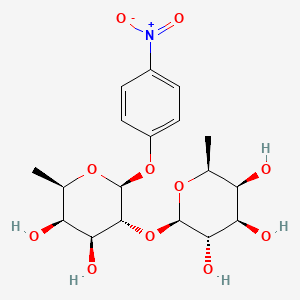
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)


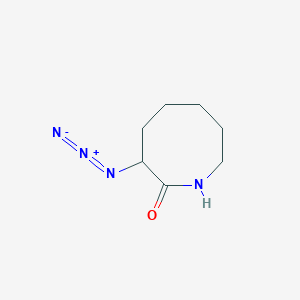
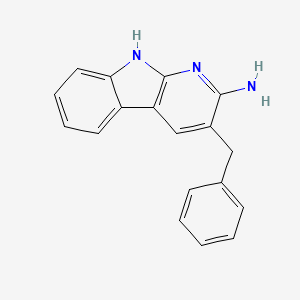
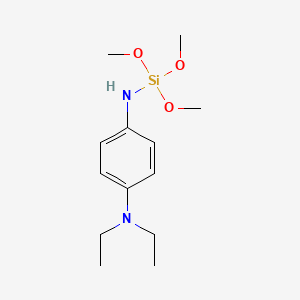
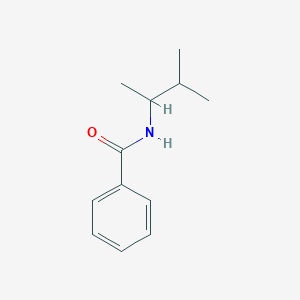
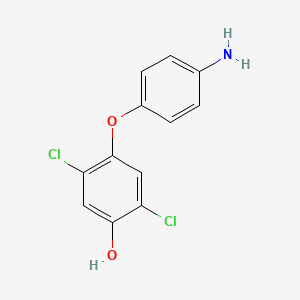
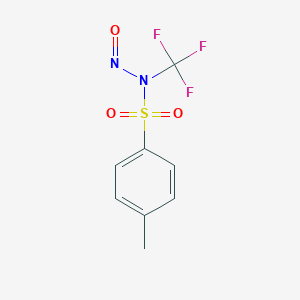
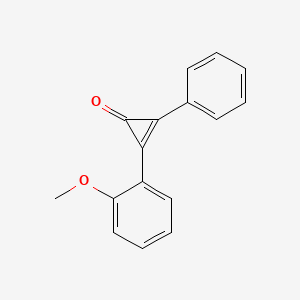
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)
